N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-diphenyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(24-15-12-19(16-24)27-20-22-13-7-14-23-20)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13-14,19H,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNRWFVRLIPXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with diphenyl and pyrimidin-2-yloxy groups under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4, NaBH4), and bases (NaOMe, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of nanomaterials and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties of Pyrrolidine Carboxamides
Biological Activity
N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of cancer therapy and drug discovery. This compound features a unique structure that combines a pyrrolidine ring with diphenyl and pyrimidin-2-yloxy moieties, making it a versatile molecule for various scientific applications.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This kinase plays a critical role in regulating the cell cycle, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 disrupts normal cell cycle progression, leading to cytotoxic effects on cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| HCT-116 | 10.0 | |
| A549 | 15.0 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potent anti-cancer properties.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability, which is essential for its effectiveness as a therapeutic agent. Studies indicate that the compound can be effectively absorbed and distributed in biological systems, contributing to its cytotoxic effects on targeted cancer cells .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in increased apoptosis and reduced cell proliferation compared to control groups. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanistic pathways through which this compound exerts its effects. The study found that the compound activates apoptotic pathways while inhibiting cell cycle progression, leading to enhanced cell death in cancerous tissues. This dual action underscores its potential as an effective therapeutic agent.
Research Applications
This compound has several applications across various fields:
Chemistry
The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules and materials.
Biology
Investigations into its biological activities continue to reveal potential applications in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes.
Medicine
Given its cytotoxic properties, research is ongoing to explore its therapeutic potential against various cancers and possibly other diseases .
Industry
In industrial contexts, this compound is being explored for its utility in synthesizing advanced materials and nanomaterials with specific functional properties.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N,N-diphenyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide?
- Methodological Answer : Synthesis optimization should focus on regioselective coupling of the pyrimidinyloxy group to the pyrrolidine scaffold. Use of trifluoroacetic acid (TFA) as a catalyst and triethylsilane (EtSiH) as a reducing agent in acetonitrile can improve yield, as demonstrated in analogous urea derivative syntheses . Purification via flash chromatography (e.g., petroleum ether/acetone gradients) ensures high purity. Monitor reaction progress using LC-MS or H NMR to confirm intermediate formation.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as applied to related pyrrolidine carboxamide coordination complexes . Complementary techniques include NMR for carbonyl group verification and high-resolution mass spectrometry (HRMS) to validate molecular weight. IR spectroscopy can confirm carboxamide C=O stretching (~1650 cm).
Q. What analytical methods are suitable for assessing purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is widely used, as seen in quality control protocols for structurally similar pyridinecarboxamides . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis ensures stoichiometric accuracy.
Advanced Research Questions
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer : For kinase inhibition studies, use recombinant enzyme assays (e.g., Met kinase inhibition assays) with ATP-competitive binding protocols. Fluorescence polarization (FP) or surface plasmon resonance (SPR) can quantify binding affinities . For receptor antagonism (e.g., vasopressin V1b), employ Ca mobilization assays in transfected CHO cells, as validated for related carboxamide antagonists .
Q. What strategies mitigate discrepancies in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer : Address bioavailability issues by profiling pharmacokinetic parameters (e.g., C, t) via LC-MS/MS in rodent plasma. Improve correlation by using physiologically relevant 3D cell models or patient-derived xenografts (PDX). For example, oral administration in Met-dependent xenograft models revealed tumor stasis at 10 mg/kg, highlighting the importance of solubility-enhancing substitutions (e.g., ethoxy groups) .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into kinase ATP-binding pockets identifies critical interactions (e.g., hydrogen bonds with hinge regions). Free-energy perturbation (FEP) calculations predict binding affinity changes upon substitution. For instance, pyridone 4-position modifications in analogs reduced off-target kinase activity by 50% .
Q. What crystallographic techniques resolve conformational flexibility in the pyrrolidine ring?
- Methodological Answer : Variable-temperature X-ray crystallography (e.g., 100–300 K) captures ring-puckering dynamics. Compare with DFT-optimized geometries (B3LYP/6-31G*) to validate energetically favorable conformers. For zinc-coordinated analogs, charge-density analysis reveals ligand distortion effects on metal binding .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability across species?
- Methodological Answer : Cross-species cytochrome P450 (CYP) profiling (e.g., human vs. rodent liver microsomes) identifies isoform-specific metabolism. For example, N-dealkylation in rats may not translate to humans due to CYP3A4/5 differences. Use stable isotope labeling (e.g., -carboxamide) with tandem MS to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
